

Telacebec stock solution preparation storage stability

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Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

Cat. No.: S540788

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Telacebec (Q203) Application Notes

Telacebec is a first-in-class inhibitor that targets the cytochrome *bc1* complex (cytochrome *bc1:aa3*) of the *Mycobacterium tuberculosis* electron transport chain, thereby blocking cellular energy production and ATP synthesis [1] [2] [3]. It demonstrates potent activity against drug-sensitive, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates of *M. tuberculosis* [1] [4] [5].

Physicochemical Properties & Stock Solution Preparation

The table below summarizes key chemical data and standard conditions for preparing stock solutions of Telacebec.

Property	Specification
CAS Number	1334719-95-7 [4] [6] [5]
Molecular Formula	C ₂₉ H ₂₈ ClF ₃ N ₄ O ₂ [1] [4] [5]
Molecular Weight	557.01 g/mol [1] [4] [5]

Property	Specification
Appearance	Solid powder [4] [5]
Recommended Solvent	DMSO [1] [4]
Standard Stock Concentration	10-20 mg/mL [1] [4]
Solubility in DMSO	~20 mg/mL (~35.9 mM) [1] [4]

Key Considerations for Preparation:

- **Hygroscopicity:** DMSO is hygroscopic. Use fresh, dry DMSO to prevent solubility loss due to moisture absorption [1].
- **Solubility Aid:** Sonication is recommended to aid in dissolving the compound completely [4].
- **Aqueous Solubility:** Telacebec is insoluble in water, so aqueous experiments require the use of suspensions or vehicles described in the *In Vivo* section [1].

Storage and Stability

Proper storage is critical for maintaining the compound's potency and integrity.

Form	Temperature	Stability Duration
Lyophilized Powder	-20°C (desiccated)	>2-3 years [1] [6]
Lyophilized Powder	4°C	2 years [4]
Stock Solution in DMSO	-80°C	6 months [4]
Stock Solution in DMSO	-20°C	1 month [4]

Stability Guidelines:

- **Aliquot:** To preserve stability, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles [4] [6].

- **Use Fresh:** For in vivo formulations, prepare the working solution freshly and use it immediately for optimal results [1].

Experimental Protocols

In Vitro Anti-tubercular Activity Assay

This protocol determines the minimum inhibitory concentration (MIC) of Telacebec against *M. tuberculosis*.

- **Bacterial Strain:** *Mycobacterium tuberculosis* H37Rv [1] [4].
- **Culture Medium:** Middlebrook 7H9 broth [3].
- **Compound Preparation:** Prepare a serial dilution of Telacebec from the DMSO stock solution in the culture medium.
- **Incubation:** Inoculate the medium with *M. tuberculosis* and incubate.
- **MIC Determination:** The **MIC₅₀** value, representing the concentration that inhibits 50% of bacterial growth, is typically **2.7 nM** in broth culture [1] [4]. Activity is even higher inside macrophages, with an MIC₅₀ of **0.28 nM** [4].

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol evaluates the efficacy of Telacebec in an animal model of acute TB infection.

- **Animal Model:** BALB/c mice infected with a high dose of *M. tuberculosis* H37Rv [1] [3].
- **Dosing Formulations:** The table below lists validated in vivo formulations from supplier data [1].

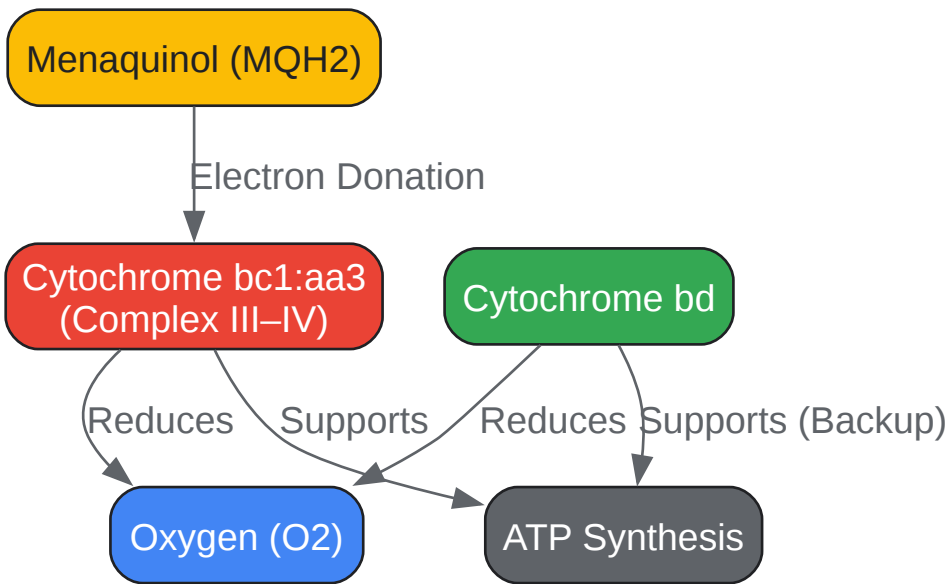
Formulation Type	Composition	Final Concentration	Preparation Method
Homogeneous Suspension	0.5% Carboxymethylcellulose Sodium (CMC-Na)	≥ 5 mg/mL	Add Telacebec powder to CMC-Na solution and mix vigorously until a homogeneous suspension forms.

Formulation Type	Composition	Final Concentration	Preparation Method
Clear Solution	5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	0.35 mg/mL (0.63 mM)	Add DMSO stock solution to PEG300, mix, then add Tween-80, mix, and finally add ddH ₂ O.
Clear Solution (for oral dosing)	5% DMSO, 95% Corn Oil	0.35 mg/mL (0.63 mM)	Add DMSO stock solution directly to corn oil and mix evenly.

- **Dosage and Administration:**
 - **Dosage:** 0.4 mg/kg, 2 mg/kg, and 10 mg/kg body weight [1] [4].
 - **Route:** Administered via **oral gavage** [1].
 - **Dosing Regimen:** Once daily [1] [2].
- **Efficacy Endpoint:** After 4 weeks of treatment, bacterial load in the lungs is assessed. Reductions of 90%, 99%, and 99.9% are observed with 0.4, 2, and 10 mg/kg doses, respectively [1] [4].

Mechanism of Action: Cytochrome bc₁:aa₃ Inhibition

Telacebec acts by specifically inhibiting the mycobacterial cytochrome *bc₁* complex (also known as cytochrome *bc₁:aa₃*), a key component of the electron transport chain [2] [3]. This inhibition halts electron flow and reduces proton pumping across the membrane, ultimately depleting cellular ATP levels and causing bacterial death [3]. The following diagram illustrates this mechanism and a key resistance pathway.



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The diagram shows that Telacebec (Q203) is a substrate analog that binds to the menaquinol oxidation site (Qp) of the cytochrome *bc1* complex, directly competing with the native menaquinol [3]. This binding inhibits the enzyme's activity. In *M. tuberculosis* strains like H37Rv, the presence of a second terminal oxidase, **cytochrome bd**, can partially compensate for the loss of cytochrome *bc1* function, leading to reduced susceptibility to Telacebec [3]. Consequently, deletion or inhibition of cytochrome bd can restore full sensitivity to Telacebec [3].

Clinical Development and Pharmacokinetics

Recent clinical data support Telacebec's potential for human use.

- **Phase 1 Clinical Trial (NCT03563599):** A first-in-human study demonstrated that single oral doses (10 mg to 800 mg) were well-tolerated without significant serious adverse events [2].
- **Pharmacokinetics:**
 - **Tmax:** Plasma concentration peaks 2.0 to 3.5 hours after oral administration [2].
 - **Food Effect:** Administration with a high-fat meal significantly increases absorption, with a **3.93-fold increase in Cmax** and a moderate delay in Tmax to 4.5 hours [2].
 - **Dose Proportionality:** The area under the plasma concentration-time curve (AUC) was approximately dose-proportional across the tested range [2].

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